molecular formula C10H12N4O B2361500 2-azido-N-(4-methylbenzyl)acetamide CAS No. 1249436-37-0

2-azido-N-(4-methylbenzyl)acetamide

Cat. No. B2361500
CAS RN: 1249436-37-0
M. Wt: 204.233
InChI Key: CUDMCYVIXMQWFJ-UHFFFAOYSA-N
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Description

2-azido-N-(4-methylbenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-azido-N-(4-methylbenzyl)acetamide involves the selective labeling of proteins containing a specific amino acid residue. The azide group reacts with the alkyne group of the labeling molecule, resulting in the formation of a triazole linkage. This allows for the identification and isolation of the labeled protein and its binding partners.
Biochemical and Physiological Effects:
2-azido-N-(4-methylbenzyl)acetamide does not have any known biochemical or physiological effects on its own. It is used solely as a chemical probe in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2-azido-N-(4-methylbenzyl)acetamide in laboratory experiments include its high selectivity and specificity for labeling proteins containing a specific amino acid residue. It is also easy to use and can be incorporated into existing experimental protocols. However, the limitations include the potential for nonspecific labeling and the need for specialized equipment and reagents.

Future Directions

For the use of 2-azido-N-(4-methylbenzyl)acetamide in scientific research include the development of new labeling methods and the identification of new protein-protein interactions. Additionally, there is potential for the application of this compound in drug discovery and development, as it can be used to identify potential drug targets and to study the mechanism of action of existing drugs.

Synthesis Methods

The synthesis of 2-azido-N-(4-methylbenzyl)acetamide involves the reaction of 4-methylbenzylamine with acetic anhydride to form N-(4-methylbenzyl)acetamide. This compound is then reacted with sodium azide to produce 2-azido-N-(4-methylbenzyl)acetamide. The reaction is carried out under controlled conditions to ensure the purity of the final product.

Scientific Research Applications

2-azido-N-(4-methylbenzyl)acetamide is commonly used in scientific research as a chemical probe to study protein-protein interactions. It is used to label proteins of interest and to identify binding partners using a technique called click chemistry. This technique involves the selective reaction of the azide group with a molecule containing an alkyne group, resulting in the formation of a stable triazole linkage.

properties

IUPAC Name

2-azido-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-2-4-9(5-3-8)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDMCYVIXMQWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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